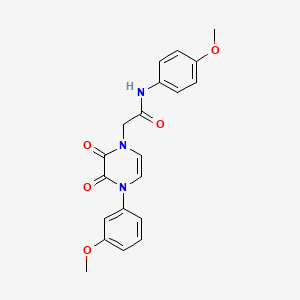
7-(3-(allyloxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(allyloxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family Purines are a group of heterocyclic aromatic compounds that are essential in biochemistry, forming the backbone of nucleotides which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting from readily available precursors. One plausible synthetic route might include:
Hydroxylation: : Subsequent hydroxylation of the allylated intermediate.
Amination: : Introducing the isopentylamino group under controlled conditions.
Methylation: : Adding the methyl group to complete the synthesis.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions such as temperature, pressure, and catalysts is crucial to maximize yield and purity. High-throughput screening methods and continuous flow reactors could be employed to achieve efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Formation of oxidized derivatives.
Reduction: : Production of reduced analogues.
Substitution: : Various functional group replacements.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens) are commonly used. Reactions often require specific conditions like controlled pH, temperature, and solvents to drive the desired transformation efficiently.
Major Products Formed
The reactions can yield a variety of products, including oxidized, reduced, or substituted derivatives, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound might serve as a starting material or intermediate for synthesizing more complex molecules or novel materials.
Biology
Its unique structural features may make it valuable in studying purine metabolism and related biological pathways.
Medicine
Potential pharmaceutical applications could include its use as a lead compound in drug discovery, particularly targeting enzymes or receptors involved in purine metabolism or signaling.
Industry
Industrial applications might range from its use in materials science to its potential as a catalyst or reagent in various chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The compound may exert its effects by interacting with specific enzymes or receptors. For example, it could inhibit or modulate the activity of certain purine-metabolizing enzymes, thereby affecting biochemical pathways involved in energy metabolism, DNA synthesis, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
7-(3-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
7-(allyloxy)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
Compared to these similar compounds, 7-(3-(allyloxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to the combination of both the allyloxy and isopentylamino groups, which may confer unique physicochemical properties and biological activities.
Would you like to dive deeper into any particular section?
Properties
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-(3-methylbutylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-5-8-26-10-12(23)9-22-13-14(21(4)17(25)20-15(13)24)19-16(22)18-7-6-11(2)3/h5,11-12,23H,1,6-10H2,2-4H3,(H,18,19)(H,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWDICGCZYKKBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403082.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2403083.png)
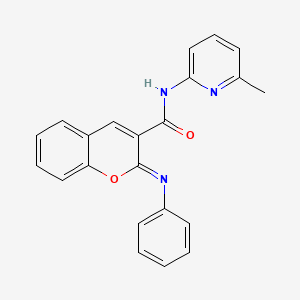
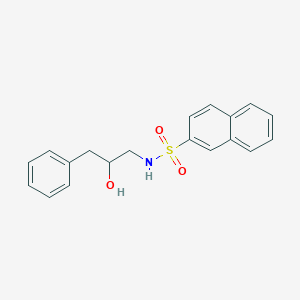
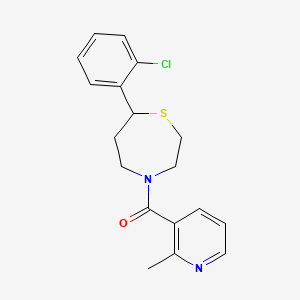
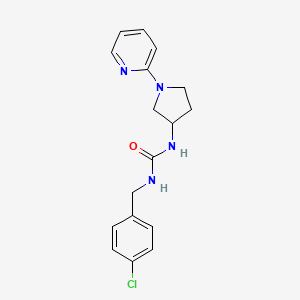
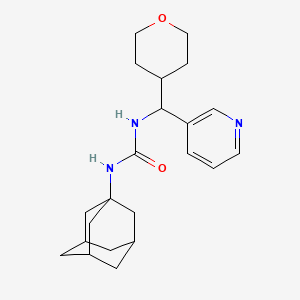
![Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2403095.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2403097.png)
![4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2403100.png)
![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)
![N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2403102.png)
